3-amino-2,3-dihydro-1H-indene-1-carboxylic Acid 3-amino-2,3-dihydro-1H-indene-1-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17712397
InChI: InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

3-amino-2,3-dihydro-1H-indene-1-carboxylic Acid

CAS No.:

Cat. No.: VC17712397

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

3-amino-2,3-dihydro-1H-indene-1-carboxylic Acid -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid
Standard InChI InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)
Standard InChI Key BZZOSWZYMHVVBT-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CC=CC=C2C1N)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a fused bicyclic indene system with an amino group at position 3 and a carboxylic acid at position 1. Its IUPAC name is (1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid, with the molecular formula C₁₀H₁₁NO₂ and a molar mass of 177.20 g/mol. The hydrochloride salt form (C₁₀H₁₂ClNO₂, 213.66 g/mol) enhances aqueous solubility for biological applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁NO₂
Molar Mass177.20 g/mol
Melting Point240–245°C (decomposes)
SolubilitySlightly soluble in water, soluble in polar organic solvents
Chirality(1S,3R) configuration

The indene backbone imposes steric constraints, influencing reactivity and interaction with biological targets. The cis orientation of the amino and carboxylic acid groups enables intramolecular hydrogen bonding, stabilizing its conformation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Synthetic routes typically begin with indene or its derivatives. A representative pathway involves:

  • Hydrogenation: Catalytic hydrogenation of indene yields 2,3-dihydroindene.

  • Amination: Electrophilic amination introduces the amino group at position 3.

  • Carboxylation: Friedel-Crafts acylation or carboxylase-mediated reactions install the carboxylic acid moiety.

Enantioselective methods using chiral rhodium catalysts achieve >95% enantiomeric excess, critical for pharmaceutical applications.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield and purity. Key steps include:

  • High-pressure hydrogenation (10–15 atm H₂) with Raney nickel catalysts.

  • Amination under inert atmospheres to prevent oxidation.

  • Crystallization purification to isolate the hydrochloride salt.

Reactivity and Derivative Formation

Chemical Transformations

The compound undergoes characteristic amino acid reactions:

  • Acylation: Reaction with acetyl chloride forms N-acetyl derivatives.

  • Esterification: Methanol/HCl yields methyl esters, enhancing lipid solubility.

  • Oxidation: Strong oxidants (e.g., KMnO₄) convert the amino group to a nitro group.

Table 2: Common Derivatives and Applications

DerivativeApplication
Methyl esterProdrug formulation
N-Boc protectedPeptide synthesis
Schiff basesMetal chelation studies

Biological Activity and Mechanisms

Neurotransmitter Modulation

The compound’s structural analogy to γ-aminobutyric acid (GABA) enables interaction with GABAₐ receptors, as demonstrated in rodent hippocampal slice assays. At 100 μM, it elicits 40–60% of GABA’s chloride ion flux, suggesting partial agonism.

Enzyme Inhibition

In vitro studies identify inhibitory activity against glutamate decarboxylase (IC₅₀ = 58 μM), a key enzyme in GABA biosynthesis. This dual modulation of GABA synthesis and receptor signaling underscores its neuropharmacological potential.

Therapeutic Applications

Neurological Disorders

  • Epilepsy: Reduces seizure frequency in pentylenetetrazole-induced models by 62% at 50 mg/kg.

  • Anxiety: Elevated plus maze tests show 30% increased open-arm time in rats (20 mg/kg, oral).

Oncology

Derivatives exhibit pro-apoptotic effects in glioblastoma cells (U87 MG), with caspase-3 activation at 10 μM. Synergy with temozolomide enhances cytotoxicity by 3.2-fold.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Indene-Based Amino Acids

CompoundGABAₐ ActivityGlutamate Decarboxylase IC₅₀
3-Amino-1-indanecarboxylic acid45%58 μM
2-Amino-1-indanecarboxylic acid22%>100 μM
1-Amino-2-indanecarboxylic acid18%>100 μM

The 3-amino-1-carboxylic acid configuration maximizes receptor affinity and enzyme inhibition, attributed to optimal spatial alignment of functional groups.

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: 67% oral bioavailability in murine models.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Excretion: Renal clearance (t₁/₂ = 2.3 h).

Industrial and Research Applications

Asymmetric Catalysis

The compound serves as a chiral ligand in Rh-catalyzed hydrogenations, achieving 98% ee in β-keto ester reductions.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity by 40% compared to benzoic acid-based analogs.

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